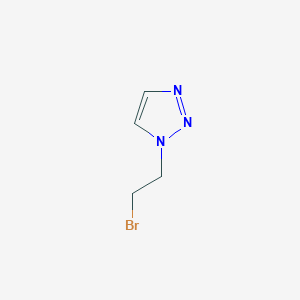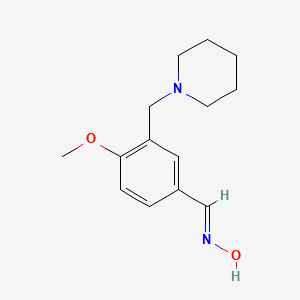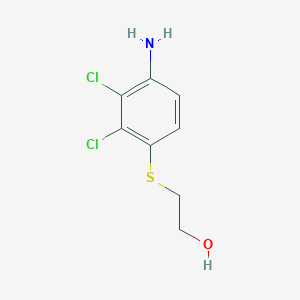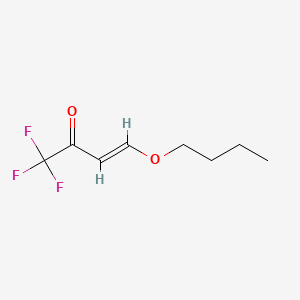
2-(1-Benzofuran-4-yl)acetic acid
Vue d'ensemble
Description
2-(1-Benzofuran-4-yl)acetic acid (2-BFA) is a compound widely used in the scientific research community. It is a monocarboxylic acid consisting of a benzofuran ring and an acetic acid group, and is mainly used for its ability to act as an inhibitor of certain enzymes. 2-BFA has been studied for its potential applications in the fields of medicine and biochemistry, as well as its usefulness in laboratory experiments.
Applications De Recherche Scientifique
Structural Analysis and Synthesis Techniques :
- Choi et al. (2006) prepared a related compound using a Lewis acid-catalyzed reaction, highlighting the planarity of the 1-benzofuran ring system and the stabilization of the structure through intermolecular interactions (Choi et al., 2006).
- Lichitsky et al. (2022) developed a one-step synthesis approach for a similar compound, demonstrating the potential for efficient production of benzofuran derivatives (Lichitsky et al., 2022).
Spectroscopic Characterization and Computational Studies :
- Khemalapure et al. (2020) conducted structural and spectroscopic analysis of a benzofuran derivative, using various spectroscopic methods and quantum chemical computations for conformational analysis (Khemalapure et al., 2020).
- Murthy et al. (2018) synthesized and characterized a hydroxy benzofuran acetic acid derivative, utilizing spectroscopic techniques and X-ray diffraction. Their study included molecular dynamics simulation and DFT calculations to investigate charge transfer between molecules (Murthy et al., 2018).
Chemical Reactivity and Applications :
- Mazloum‐Ardakani et al. (2012) explored the electrochemical oxidation of catechol derivatives in the presence of benzofuran derivatives, indicating potential applications in synthesizing new compounds (Mazloum‐Ardakani et al., 2012).
- Firoozi et al. (2018) investigated the oxidation of indeno benzofuran derivatives, leading to the formation of benzofuran-benzoic acids and spiro derivatives, highlighting chemoselective synthesis pathways (Firoozi et al., 2018).
Potential Pharmacological Activities :
- Kenchappa et al. (2020) synthesized benzofuran pyrazole heterocycles and evaluated their analgesic and anti-inflammatory activities, demonstrating the potential for pharmacological applications (Kenchappa et al., 2020).
Mécanisme D'action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .
Mode of Action
It’s known that benzofuran compounds can slow down conduction velocity and reduce sinus node autonomy . This suggests that they may interact with their targets to modulate ion channel activity, thereby affecting cellular functions.
Biochemical Pathways
For instance, they have been shown to inhibit fatty acid synthesis . This could potentially affect various downstream metabolic pathways, leading to changes in cellular function and physiology.
Pharmacokinetics
It’s noted that recent compounds developed with benzofuran structures have improved bioavailability, allowing for once-daily dosing . This suggests that 2-(1-Benzofuran-4-yl)acetic acid may also have favorable pharmacokinetic properties.
Result of Action
Benzofuran compounds have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . They also have an inhibitory effect on cardiac arrhythmia and chloride ion channel activity .
Action Environment
It’s worth noting that the biological activities of benzofuran compounds can be influenced by various factors, including their chemical structure and the presence of other compounds .
Orientations Futures
Benzofuran compounds, including 2-(1-Benzofuran-4-yl)acetic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Analyse Biochimique
Biochemical Properties
Benzofuran compounds, including 2-(1-Benzofuran-4-yl)acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran derivatives have been shown to have anti-tumor activity, suggesting interactions with enzymes and proteins involved in cell proliferation and survival
Cellular Effects
Benzofuran compounds have been reported to exert various effects on cells. For example, some benzofuran derivatives have demonstrated anti-tumor activity against the human ovarian cancer cell line A2780
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
2-(1-benzofuran-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDSYGQJKWPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)

